3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one
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Overview
Description
3-Phenyl-1,4-diazaspiro[45]dec-3-en-2-one is a heterocyclic compound characterized by a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one typically involves the reaction of substituted aryl halides with unactivated yne-en-ynes in the presence of palladium acetate and triphenylphosphine. This reaction forms three carbon-carbon bonds in a domino process, resulting in the spirocyclic scaffold .
Industrial Production Methods
While specific industrial production methods for 3-Phenyl-1,4-diazaspiro[4
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted spirocyclic compounds.
Scientific Research Applications
3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in developing new pharmaceuticals, particularly for its potential therapeutic effects.
Industry: It is used in material science for creating novel materials with unique properties.
Mechanism of Action
The mechanism of action of 3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenyl-1,4-diazaspiro[4.5]deca-1,3-diene: This compound shares a similar spirocyclic structure but differs in its substitution pattern and chemical properties.
4-Cyclohexyl-2,3-diazaspiro[4.5]dec-3-en-1-one: Another related compound with a cyclohexyl group, offering different reactivity and applications.
Uniqueness
3-Phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one is unique due to its specific phenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and application development.
Properties
IUPAC Name |
3-phenyl-1,4-diazaspiro[4.5]dec-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c17-13-12(11-7-3-1-4-8-11)15-14(16-13)9-5-2-6-10-14/h1,3-4,7-8H,2,5-6,9-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZKWZMSPSMVVCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NC(=O)C(=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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